Trimebutine

Description

Trimebutine is a spasmolytic agent that regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects. It is marketed for the treatment of irritable bowel syndrome (IBS) and lower gastrointestinal tract motility disorders, with IBS being one of the most common multifactorial GI disorders. It is used to restore normal bowel function and is commonly present in pharmaceutical mixtures as this compound maleate salt form. This compound is not a FDA-approved drug, but it is available in Canada and several other international countries.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Proposed spasmolytic with possible local anesthetic action used in gastrointestinal disorders.

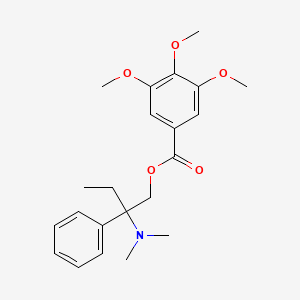

Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023707 | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58997-89-0, 39133-31-8, 58997-90-3 | |

| Record name | (+)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39133-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimebutine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimebutine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEBUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Trimebutine's Mechanism of Action on Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimebutine (B1183) is a non-selective opioid receptor agonist with a complex mechanism of action, primarily utilized for the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] Unlike classical opioids, this compound exhibits a unique, modulatory effect on gut motility, acting as a weak agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors.[2][3] This dual-action profile allows it to normalize intestinal transit, alleviating symptoms of both diarrhea and constipation. This guide provides a comprehensive technical overview of this compound's interaction with opioid receptors, detailing its binding affinities, functional potencies, downstream signaling pathways, and the experimental methodologies used for its characterization.

Interaction with Opioid Receptors

This compound and its principal active metabolite, N-monodesmethyl-trimebutine (nor-trimebutine), exert their pharmacological effects by binding to and activating all three major subtypes of opioid receptors (μ, δ, and κ).[2] These receptors are located on the neurons of the myenteric plexus and smooth muscle cells within the gastrointestinal tract. The interaction is characterized as weak agonism, meaning this compound activates the receptors but with lower intrinsic efficacy compared to endogenous opioid peptides or classical opioid agonists like morphine.[2] This predominantly peripheral action minimizes central nervous system side effects commonly associated with opioid analgesics.[4]

Binding Affinity

The binding affinity of this compound and its metabolite for opioid receptors has been quantified using radioligand binding assays. These assays measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Tissue/Cell Line | Ki (µM) | Reference(s) |

| This compound | μ | Guinea-pig brain homogenate | ~0.2 | [5] |

| δ | Canine Ileum | 30 | [1] | |

| κ | Canine Ileum | 26 | [1] | |

| N-monodesmethyl-trimebutine | μ | Not specified | 0.73 | [6] |

| δ | Not specified | - | - | |

| κ | Not specified | - | - |

Functional Potency

Functional assays, such as isolated tissue preparations and cellular assays measuring second messenger modulation, are used to determine the potency of this compound as an agonist. The IC50 or EC50 value represents the concentration of the drug that produces 50% of its maximal effect.

| Compound | Preparation | IC50 (µM) | Effect Measured | Reference(s) |

| This compound | Guinea-Pig Ileum | 0.75 | Inhibition of electrically induced twitch response | [1] |

| Mouse Vas Deferens | 39 | Inhibition of electrically induced twitch response | [1] | |

| Rabbit Vas Deferens | 7.1 | Inhibition of electrically induced twitch response | [1] |

Note: The guinea-pig ileum preparation is rich in μ-opioid receptors, while the mouse and rabbit vas deferens preparations are used to assess activity at δ- and κ-opioid receptors, respectively.

Downstream Signaling Pathways

Opioid receptors are canonical G protein-coupled receptors (GPCRs) that primarily signal through the inhibitory G protein, Gi/o.[1] The activation of these receptors by this compound initiates a cascade of intracellular events that modulate neuronal excitability and muscle contractility.

G Protein (Gi/o) Dependent Signaling

Upon agonist binding, the opioid receptor undergoes a conformational change, which facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits. The dissociated Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inhibiting voltage-gated Ca2+ channels and activating G protein-coupled inwardly rectifying K+ (GIRK) channels. This collective action leads to a reduction in neuronal excitability and neurotransmitter release, as well as direct effects on smooth muscle contractility.

References

- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. G protein signaling-biased agonism at the κ-opioid receptor is maintained in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Pharmacology of Trimebutine: A Technical Guide to its Binding Sites and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183) is a multifaceted gastrointestinal agent with a complex pharmacological profile, acting as a spasmolytic and a prokinetic agent.[1] Its therapeutic efficacy in functional gastrointestinal disorders, such as irritable bowel syndrome (IBS), stems from its interaction with a variety of molecular targets. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound and its primary active metabolite, N-desmethylthis compound (northis compound). We will delve into its binding sites, including opioid receptors and voltage-gated ion channels, present quantitative binding and functional data, detail the experimental protocols used for its characterization, and visualize its key signaling pathways.

Core Molecular Targets and Binding Affinity

This compound's unique regulatory effect on gastrointestinal motility is a consequence of its activity at multiple binding sites. Its actions are primarily mediated through peripheral opioid receptors and voltage-gated ion channels.[2][3] Furthermore, it exhibits antimuscarinic and anti-inflammatory properties.[4][5]

Opioid Receptor Modulation

This compound and its active metabolite, northis compound, act as weak, non-selective agonists at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors located on the neurons of the myenteric plexus and gastrointestinal smooth muscle cells.[2][6] This interaction is characterized by a lower intrinsic efficacy compared to classical opioid agonists like morphine.[2] This weak agonism contributes to its dual effect on gut motility, where it can either stimulate or inhibit contractility depending on the physiological state of the gut.[2]

While specific dissociation constants (Ki) for each opioid receptor subtype are not consistently reported in the literature, functional assays and competitive binding studies have provided insights into its opioid activity.

Table 1: Functional Opioid Receptor Activity of this compound

| Compound | Assay | Preparation | IC50 (μM) |

| This compound | Twitch Response Inhibition | Guinea-pig Ileum (μ-opioid activity) | 0.75[6] |

| This compound | Twitch Response Inhibition | Rabbit Vas Deferens (κ-opioid activity) | 7.1[6] |

| This compound | Twitch Response Inhibition | Mouse Vas Deferens (δ-opioid activity) | 39[6] |

Studies have indicated a higher affinity of this compound and northis compound for the μ-opioid receptor subtype. The receptor selectivity index for this compound has been reported as 100:12:14.4 for μ, δ, and κ receptors, respectively. For northis compound, the selectivity index is 100:32:25.[7] A non-selective Ki value of 0.18 µM for this compound at opioid receptors has been determined in canine ileum.[2]

Voltage-Gated Ion Channel Blockade

A significant component of this compound's mechanism of action involves the modulation of voltage-gated ion channels, including sodium, calcium, and potassium channels. This activity directly influences neuronal excitability and smooth muscle contractility.

This compound and its metabolite, northis compound, exhibit local anesthetic properties through the blockade of voltage-gated sodium channels.[2] This action is thought to contribute to its analgesic effects in the gastrointestinal tract.

Table 2: Sodium Channel Binding and Functional Data for this compound and Northis compound

| Compound | Parameter | Value (µM) | Preparation |

| This compound | Ki ([3H]batrachotoxin binding) | 2.66[8] | Rat Brain Membranes |

| Northis compound | Ki ([3H]batrachotoxin binding) | 0.73[8] | Rat Brain Membranes |

| This compound | IC50 (Sodium Current Inhibition) | 0.83[8] | Rat Dorsal Root Ganglia Neurons |

| Northis compound | IC50 (Sodium Current Inhibition) | 1.23[8] | Rat Dorsal Root Ganglia Neurons |

| This compound | IC50 (Glutamate Release Inhibition) | >50 (at 100 µM)[8] | Rat Spinal Cord Slices |

| Northis compound | IC50 (Glutamate Release Inhibition) | 8.5[8] | Rat Spinal Cord Slices |

This compound's inhibitory effect on gastrointestinal motility at higher concentrations is primarily mediated through the blockade of L-type voltage-gated calcium channels.[9][10] This action reduces calcium influx into smooth muscle cells, leading to muscle relaxation. The inhibitory effect is state-dependent, with a higher affinity for the inactivated state of the channel.[9][11]

Table 3: Calcium Channel Functional Data for this compound

| Parameter | Holding Potential | Value (µM) | Preparation |

| IC50 (Ca2+ Current Inhibition) | -60 mV | 36[11] | Rabbit Ileal Smooth Muscle Cells |

| IC50 (Ca2+ Current Inhibition) | -40 mV | 7[11] | Rabbit Ileal Smooth Muscle Cells |

At lower concentrations, this compound can have an excitatory effect on gastrointestinal motility by inhibiting potassium channels, leading to membrane depolarization.[9]

Table 4: Potassium Channel Functional Data for this compound

| Channel Type | Parameter | Value (µM) | Preparation |

| Voltage-dependent K+ current (IKv) | IC50 | 7.6[9][12] | Rabbit Ileal Smooth Muscle Cells |

| Ca2+-dependent K+ current (IKCa) | IC50 | 23.5[9][12] | Rabbit Ileal Smooth Muscle Cells |

Antimuscarinic and Anti-Serotonergic Activity

This compound also possesses antimuscarinic properties, contributing to its spasmolytic effects.[4][13] Additionally, it has been reported to have anti-serotonin activity, particularly at 'M' receptors.[14] However, specific quantitative binding data (Ki or IC50 values) for these activities are not extensively documented in the available literature.

Signaling Pathways

The diverse pharmacological effects of this compound are initiated through distinct signaling cascades upon binding to its molecular targets.

Opioid Receptor Signaling

As a G-protein coupled receptor (GPCR) agonist, this compound's interaction with peripheral opioid receptors (μ, κ, δ) initiates a signaling cascade through inhibitory G-proteins (Gi/o).

Caption: this compound's opioid receptor signaling pathway.

Ion Channel Modulation and Cellular Effects

This compound's direct interaction with voltage-gated ion channels on smooth muscle cells and neurons leads to changes in membrane potential and intracellular calcium concentrations, thereby modulating muscle contraction and neuronal activity.

Caption: Modulation of ion channels by this compound.

Experimental Protocols

The characterization of this compound's molecular pharmacology relies on established in vitro techniques, primarily radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay for Receptor Affinity

This competitive binding assay is used to determine the affinity (Ki) of this compound and its metabolites for specific receptors, such as opioid receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., guinea-pig brain homogenates for opioid receptors) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Assay Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-naloxone for opioid receptors) at a concentration close to its dissociation constant (Kd) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is subtracted from the total binding to determine specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

Caption: General workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology for Ion Channel Function

The whole-cell patch-clamp technique is employed to measure the effects of this compound on the function of various ion channels in isolated cells, such as smooth muscle cells or neurons.

Methodology:

-

Cell Preparation: Single cells are isolated from the tissue of interest (e.g., rabbit ileum for smooth muscle cells).

-

Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular ionic composition.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical and diffusional access to the cell's interior.

-

Voltage or Current Clamp: The cell's membrane potential is either held constant (voltage-clamp) to measure ionic currents or the injected current is controlled (current-clamp) to measure changes in membrane potential.

-

Drug Application: this compound is applied to the cell via the external solution at various concentrations.

-

Data Acquisition and Analysis: Changes in ionic currents or membrane potential in response to this compound are recorded and analyzed to determine parameters such as IC50 for current inhibition.

Caption: General workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound's complex molecular pharmacology, characterized by its interactions with peripheral opioid receptors and a range of voltage-gated ion channels, underpins its unique clinical efficacy as a regulator of gastrointestinal motility and a visceral analgesic. Its dual action, acting as both a prokinetic and a spasmolytic, is a direct result of its concentration-dependent effects on these multiple targets. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the intricate mechanisms of this compound and to develop novel therapeutics for functional gastrointestinal disorders. Further research to delineate the precise binding affinities at all receptor subtypes and to explore its downstream signaling pathways in greater detail will continue to refine our understanding of this versatile therapeutic agent.

References

- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Mode of action of this compound: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of this compound with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 11. Effects of serotonin 5-HT3 receptor antagonists on stress-induced colonic hyperalgesia and diarrhoea in rats: a comparative study with opioid receptor agonists, a muscarinic receptor antagonist and a synthetic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ics.org [ics.org]

Discovery and synthesis of Trimebutine maleate

An In-depth Technical Guide to the Discovery and Synthesis of Trimebutine (B1183) Maleate (B1232345)

Introduction and Discovery

This compound maleate is a multifaceted gastrointestinal motility regulator used primarily for the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] Developed by the French company Jouveinal, it was first introduced in France in 1970.[4] Unlike typical antispasmodics, this compound exhibits a unique dual-modulating effect on gut motility; it can stimulate hypotonic muscles and relax hypertonic ones.[5][6] Its mechanism of action is complex, involving interactions with opioid receptors and ion channels within the enteric nervous system.[7][8] This whitepaper provides a detailed overview of the discovery, synthesis, mechanism of action, and key quantitative data related to this compound maleate, intended for researchers and drug development professionals.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A prevalent method involves the esterification of 2-(dimethylamino)-2-phenylbutanol with a derivative of 3,4,5-trimethoxybenzoic acid. The key intermediate, 2-(dimethylamino)-2-phenylbutanol, can be prepared from starting materials such as 2-amino-2-phenylbutyric acid or 1-phenylpropan-1-one.[1][4]

Synthesis Route from 2-Amino-2-phenylbutyric Acid

A common and effective synthesis pathway begins with 2-amino-2-phenylbutyric acid and proceeds in three main steps to yield the this compound base.[4][9]

-

Reduction to Amino Alcohol: 2-amino-2-phenylbutyric acid is reduced to form the intermediate 2-amino-2-phenylbutanol. This reduction is typically carried out using a borohydride (B1222165) reagent in an organic solvent, catalyzed by a protic or Lewis acid.[4][9]

-

Amine Methylation: The primary amine of 2-amino-2-phenylbutanol is methylated to a tertiary amine. This is achieved through a reaction with formaldehyde (B43269) and formic acid, yielding 2-(dimethylamino)-2-phenylbutanol.[4][9]

-

Esterification: The final step is the esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride in the presence of an acid-binding agent (a base) to form the this compound base.[4][9] This method is advantageous as it selectively introduces methyl groups to the amino group without affecting the alcoholic hydroxyl group, thus avoiding the formation of ether impurities.[4]

Synthesis Route from 1-Phenylpropan-1-one

An alternative synthesis starts with 1-phenylpropan-1-one.[1]

-

Oxirane Formation: 1-phenylpropan-1-one is converted to 2-ethyl-2-phenyloxirane using a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide with sodium hydride.[1]

-

Ring-Opening Aminolysis: The oxirane ring is opened via aminolysis with a dimethylaluminum amide, which yields the key intermediate, 2-(dimethylamino)-2-phenylbutan-1-ol.[1]

-

Esterification: Finally, the intermediate is reacted with 3,4,5-trimethoxybenzoyl chloride, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), to produce this compound.[1]

A diagram illustrating the synthesis pathway from 2-Amino-2-phenylbutyric acid is provided below.

Caption: Chemical synthesis pathway of this compound Maleate.

Formation of this compound Maleate Salt

To improve aqueous solubility and bioavailability, the this compound base is converted to its maleate salt.[10] This is typically achieved by reacting the this compound base with maleic acid in a suitable solvent, such as isopropanol.[11] The mixture is heated to ensure dissolution and then cooled to induce crystallization of the final this compound maleate product, which is then filtered and dried.[11]

Experimental Protocols

Protocol for this compound Synthesis (Esterification Step)

This protocol is adapted from a patented method for the final esterification step.[9]

-

Reaction Setup: In a clean, four-necked reaction flask, add 31.6 g of water, 9.61 g (0.12 mol) of sodium bicarbonate, 50 g of acetone, and 15.8 g (0.082 mol) of 2-amino-2-phenylbutanol.

-

Cooling: Cool the reaction system to a temperature between 5°C and 10°C while stirring.

-

Reagent Addition: Slowly add, dropwise, a pre-mixed solution of 22.62 g (0.098 mol) of 3,4,5-trimethoxybenzoyl chloride and 29 g of acetone. Maintain the reaction temperature between 5°C and 10°C throughout the addition.

-

Reaction: After the addition is complete, allow the insulation reaction to proceed for 2 hours at the same temperature.

-

Work-up: Following the reaction, perform a reduced-pressure distillation to recover the acetone.

-

Isolation: Filter the resulting mixture. Wash the collected wet solid product twice with 15 g of water each time.

-

Drying: Dry the product to obtain the final this compound base. This process typically yields around 29.14 g (92% yield) with an HPLC purity of 99.5%.[9]

Protocol for this compound Maleate Salt Formation

This protocol is based on a described method for salt formation.[11]

-

Reaction Setup: In a suitable reaction vessel, add 15 L of isopropanol, 5 kg of this compound base, and 1.5 kg of maleic acid.

-

Reaction: Stir the mixture at 40°C for 3.5 hours.

-

Decolorization: Add 100 g of activated carbon (gac) to the mixture and heat to reflux until the material dissolves and the solution clarifies.

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Crystallization: Cool the filtrate to 10°C at a controlled rate of 2°C/min to induce crystallization.

-

Isolation: Filter the crystallized product. Wash the filter cake with 2 L of isopropanol.

-

Drying: Dry the final product at 50°C for 7 hours to yield this compound maleate. This process typically results in a 91% yield with a purity of 99.9%.[11]

Protocol for Quantitative Analysis in Human Plasma via LC-MS/MS

This protocol summarizes a validated method for determining the concentration of this compound and its metabolites in plasma.[12]

-

Sample Preparation: Extract analytes from plasma samples using a liquid-liquid extraction method.

-

Chromatography:

-

Column: YMC J'sphere C18.

-

Mobile Phase: 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and methanol (B129727) in a 20:80 (v/v) ratio.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry Detection:

-

Instrument: Triple quadrupole tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) with positive-negative switching.

-

Mode: Multiple Reaction Monitoring (MRM).

-

Mechanism of Action: Signaling Pathways

This compound's therapeutic effects stem from its multimodal action on the gastrointestinal (GI) tract.[1] It does not act as a simple agonist or antagonist but rather as a modulator of GI motility.[6][7] Its primary mechanisms involve interaction with peripheral opioid receptors and the regulation of ion channel activity in smooth muscle cells.[5][7]

-

Opioid Receptor Modulation: this compound acts as a weak agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors located in the enteric nervous system.[1][7][8] This interaction is crucial for normalizing bowel motility, as it can be both stimulatory and inhibitory depending on the physiological state of the gut.[1][7]

-

Ion Channel Regulation:

-

Calcium Channels: At high concentrations, this compound inhibits L-type voltage-gated calcium channels, reducing Ca2+ influx into smooth muscle cells.[5] This action leads to muscle relaxation and decreased peristalsis.[5]

-

Potassium Channels: It inhibits outward potassium currents, including delayed rectifier and Ca2+-dependent K+ channels.[1][5] This inhibition can lead to membrane depolarization and induced muscle contractions, particularly at lower concentrations.[5]

-

-

Local Anesthetic Effect: this compound exhibits local anesthetic properties by antagonizing sodium channels, which contributes to its analgesic effect in conditions like IBS.[1][7]

-

Modulation of GI Peptides: The drug also influences the release of various GI peptides, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to its regulatory effects on digestion.[8][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Process For The Preparation Of this compound Maleate [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aapharma.ca [aapharma.ca]

- 7. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 8. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN113999126B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN111432811A - Polymorphs of this compound maleate and methods of use thereof - Google Patents [patents.google.com]

- 11. This compound maleate synthesis - chemicalbook [chemicalbook.com]

- 12. Quantitative determination of this compound maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

Trimebutine's Modulation of Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183) is a versatile therapeutic agent utilized in the management of functional gastrointestinal disorders, exhibiting a unique, multifaceted mechanism of action that extends beyond simple spasmolysis. This technical guide provides an in-depth review of the pharmacological mechanisms by which this compound modulates gastrointestinal motility. We consolidate findings from preclinical and clinical studies, detailing its effects on peripheral opioid receptors, ion channels, and key physiological processes such as the migrating motor complex (MMC). Detailed experimental protocols are provided for key assays, and quantitative data are presented in a structured format to facilitate analysis. This document aims to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, elucidating the scientific basis for this compound's dual prokinetic and antispasmodic properties.

Core Mechanisms of Action

This compound's regulatory effects on gastrointestinal motility are primarily attributed to its interactions with the enteric nervous system and smooth muscle cells. Its key mechanisms of action include:

-

Opioid Receptor Modulation : this compound acts as a weak, non-selective agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors.[1][2] This interaction is central to its ability to normalize gut motility, as different opioid receptor subtypes can have either excitatory or inhibitory effects.[2]

-

Ion Channel Regulation : this compound exhibits a concentration-dependent effect on ion channels in gastrointestinal smooth muscle cells. At lower concentrations, it can enhance contractility, while at higher concentrations, it has an inhibitory, antispasmodic effect.[3][4][5] This is primarily achieved through the modulation of L-type calcium channels and large-conductance calcium-activated potassium (BKca) channels.[6][7][8]

-

Modulation of the Migrating Motor Complex (MMC) : this compound can induce a premature phase III of the MMC in the small intestine, a key mechanism for its prokinetic effects in the fasting state.[1][9][10]

-

Neurotransmitter Release Modulation : this compound can influence the release of neurotransmitters such as acetylcholine (B1216132) and norepinephrine (B1679862) from enteric neurons, further contributing to its regulatory effects on gut motility.[11][12]

Quantitative Data

Opioid Receptor Binding Affinity

The affinity of this compound and its active metabolite, N-desmethylthis compound (NDTMB), for opioid receptors has been characterized in various tissues.

| Compound | Receptor Subtype | Preparation | IC50 (µM) | Reference |

| This compound | Mu (µ) | Guinea-pig ileum | 0.75 | [13] |

| This compound | Kappa (κ) | Rabbit vas deferens | 7.1 | [13] |

| This compound | Delta (δ) | Mouse vas deferens | 39 | [13] |

| NDTMB | Mu (µ), Delta (δ), Kappa (κ) | Guinea-pig brain and myenteric plexus | 0.3 - 6 | [13] |

Effects on Ion Channels

This compound's interaction with ion channels is concentration-dependent.

| Ion Channel | Effect | Concentration | Cell Type | Reference |

| L-type Ca²⁺ channels | Inhibition | High concentrations (30, 100, 300 µM) | Guinea pig colonic smooth muscle cells | [6][7] |

| BKca K⁺ channels | Inhibition (leading to depolarization) | Low concentrations (1, 10 µM) | Guinea pig colonic smooth muscle cells | [6][7] |

Effects on Gastrointestinal Motility

| Preparation | Stimulation | This compound Concentration | Effect | Reference |

| Guinea pig ileum longitudinal muscle | Low-frequency electrical stimulation (0.2 Hz) | 10⁻⁸ - 10⁻⁵ M | Inhibition of contraction | [11] |

| Guinea pig ileum longitudinal muscle | High-frequency electrical stimulation (5 Hz) | 10⁻⁸ - 10⁻⁷ M | Enhancement of contraction | [11] |

| Guinea pig ileum longitudinal muscle | High-frequency electrical stimulation (5 Hz) | 10⁻⁶ - 10⁻⁵ M | Inhibition of contraction | [11] |

| Guinea pig colonic longitudinal muscle | Spontaneous contractions | 1 and 10 µM | Attenuation of frequency and tone | [6][7] |

| Guinea pig colonic longitudinal muscle | Spontaneous contractions | 30, 100, and 300 µM | Inhibition of amplitude | [6][7] |

| Species | Condition | This compound Dose | Effect on MMC | Reference |

| Human | Fasting | 100 mg i.v. | Induction of premature Phase III | [9] |

| Human | Fasting | 100 mg i.v. | Decrease in MMC cycle duration (86.4 ± 10.8 min to 32.5 ± 1.0 min) | [9] |

| Dog | Fasting | 5 mg/kg i.v. | Induction of premature Phase III | [14] |

| Dog | Fed | 5 mg/kg i.v. | Induction of premature Phase III | [14] |

| Dog | Fasting | 20 mg/kg oral | Increased duration of intestinal phase II and induction of an additional phase III | [15] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Experimental Protocols

Isolated Organ Bath Studies

This protocol is adapted from studies on guinea pig ileum.[11][16][17]

Objective: To assess the effect of this compound on the contractility of isolated intestinal smooth muscle.

Materials:

-

Guinea pig ileum segment

-

Organ bath with a water jacket (maintained at 37°C)

-

Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂)

-

Isotonic force transducer and chart recorder

-

This compound maleate (B1232345) stock solution

-

Electrical field stimulator

Procedure:

-

A segment of the guinea pig ileum is dissected and mounted in the organ bath containing Krebs-Henseleit solution.

-

The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram.

-

For studies involving neurally mediated contractions, transmural electrical stimulation is applied using parameters such as 0.2 Hz or 5 Hz.

-

Baseline contractile activity is recorded.

-

This compound is added to the organ bath in a cumulative manner, with the contractile response recorded after each addition.

-

A concentration-response curve is generated to determine the EC50 or IC50 of this compound.

Whole-Cell Patch Clamp Electrophysiology

This protocol is based on methodologies for studying ion channels in isolated smooth muscle cells.[3][6][18][19]

Objective: To characterize the effects of this compound on specific ion currents (e.g., L-type Ca²⁺, BKca K⁺) in single smooth muscle cells.

Materials:

-

Isolated gastrointestinal smooth muscle cells (e.g., from guinea pig colon)

-

Patch clamp amplifier and data acquisition system

-

Micropipette puller and polisher

-

Glass micropipettes

-

Internal and external physiological solutions

-

This compound maleate stock solution

Procedure:

-

Smooth muscle cells are enzymatically isolated from the desired gastrointestinal tissue.

-

A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution and positioned onto a single cell to form a high-resistance seal (giga-seal).

-

The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV), and a series of depolarizing voltage steps are applied to elicit the ion currents of interest.

-

Baseline currents are recorded.

-

This compound is perfused into the bath at various concentrations, and the effect on the ion currents is recorded.

-

Data are analyzed to determine the IC50 for current inhibition and to assess effects on current-voltage relationships and channel kinetics.

In Vivo Gastrointestinal Manometry

This protocol is based on studies investigating the migrating motor complex in humans and dogs.[9][15][20]

Objective: To evaluate the effect of this compound on gastrointestinal motor patterns, particularly the MMC, in a living subject.

Materials:

-

Multi-lumen manometry catheter with pressure transducers

-

Data acquisition system

-

This compound for intravenous or oral administration

Procedure:

-

The manometry catheter is passed through the nose or mouth into the desired segment of the gastrointestinal tract (e.g., duodenum, jejunum).

-

The subject is allowed to acclimate, and baseline interdigestive motor activity (MMC) is recorded for a sufficient period to observe at least one full cycle.

-

This compound is administered (e.g., 100 mg i.v. in humans or 5 mg/kg i.v. in dogs).

-

Post-administration motor activity is continuously recorded to observe any changes in the MMC pattern, such as the induction of a premature phase III.

-

Data are analyzed for changes in the frequency, amplitude, and propagation of contractions, as well as the duration of the MMC cycle.

Radionuclide Gastric Emptying Scintigraphy

This is a standardized clinical protocol to assess gastric emptying.[21][22][23][24]

Objective: To measure the effect of this compound on the rate of gastric emptying of a solid meal.

Materials:

-

Standardized meal (e.g., low-fat, egg-white meal)

-

Radiotracer (e.g., 99mTc-sulfur colloid)

-

Gamma camera and imaging system

-

This compound for oral administration

Procedure:

-

The patient fasts overnight. Prokinetic and antispasmodic medications are typically withheld for 48 hours prior to the study.

-

The radiotracer is incorporated into the standardized meal.

-

The patient consumes the meal within a specified timeframe (e.g., 10 minutes).

-

Imaging with the gamma camera begins immediately after meal consumption (time zero) and is repeated at standardized intervals (e.g., 1, 2, and 4 hours).

-

The amount of radioactivity remaining in the stomach at each time point is quantified to determine the gastric emptying rate.

-

In a therapeutic trial, this procedure would be performed before and after a course of treatment with this compound to assess its effect.

Conclusion

This compound's complex pharmacological profile, characterized by its dualistic effects on gastrointestinal motility, is a result of its interaction with multiple targets within the enteric nervous system and smooth muscle. Its ability to modulate opioid receptors and ion channels in a concentration-dependent manner allows it to normalize both hypermotility and hypomotility disorders. The experimental protocols and quantitative data presented in this guide provide a framework for further research into the nuanced mechanisms of this compound and the development of novel therapeutics for functional gastrointestinal disorders.

References

- 1. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound as a modulator of gastrointestinal motility | Semantic Scholar [semanticscholar.org]

- 6. Effects of this compound maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Induction of phase 3 of the migrating motor complex in human small intestine by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dual effect of this compound on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Effect of this compound on cholinergic transmission in neurons of the inferior mesenteric ganglion of the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Mode of action of this compound: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on intestinal motility and plasma motilin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Effects of this compound on intestinal motility in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 18. benchchem.com [benchchem.com]

- 19. Patch clamp - Wikipedia [en.wikipedia.org]

- 20. [Effects of this compound maleate on the gastrointestinal motility in conscious dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. med.emory.edu [med.emory.edu]

- 22. radiology.wisc.edu [radiology.wisc.edu]

- 23. How to Interpret Gastric Emptying Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

The In Vivo Odyssey of Trimebutine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine (B1183), a non-competitive spasmolytic agent, has been a cornerstone in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy is intrinsically linked to its complex in vivo journey, encompassing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with various physiological signaling pathways. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways to support further research and drug development endeavors.

Pharmacokinetics of this compound and its Active Metabolite

Following oral administration, this compound is rapidly absorbed, but it undergoes extensive first-pass metabolism in the liver. Consequently, the parent drug's concentration in systemic circulation is often low or undetectable, while its primary and pharmacologically active metabolite, N-monodesmethylthis compound (northis compound), is found in significantly higher concentrations.[1] The pharmacokinetic profile is therefore often characterized by measuring northis compound levels.

Quantitative Pharmacokinetic Parameters

The tables below summarize key pharmacokinetic parameters for this compound and northis compound in healthy human volunteers following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Dose | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| 100 mg | Tablet | 41 ± 20 | 0.9 ± 0.4 | - | 9.2 ± 2.3 | [2] |

| 200 mg | Tablet | - | 0.88 | - | 2.77 | [3] |

Table 2: Pharmacokinetic Parameters of N-monodesmethylthis compound (Northis compound) in Healthy Volunteers

| Dose (this compound) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| 100 mg | Tablet | 539 ± 318 | 1.6 ± 0.5 | 2323 ± 2529 (AUC0-t) | 6.8 ± 9 | [4] |

| 200 mg | Tablet | 1343.49 ± 585.58 | - | 8197.19 ± 3995.23 (AUC0-36h) | - | [4] |

| 2 x 100 mg | Tablet | - | - | AUC(t): 98.98-112.03%* | - | [5] |

| 300 mg | Sustained-Release | 1571.809 ± 823.169 | -0.250 ± 11.259 | 11254.863 ± 5746.620 (AUCss) | 9.796 ± 2.450 | [6] |

*Values represent the 90% confidence interval for the ratio of the test to reference formulation.

In Vivo Metabolism of this compound

This compound is extensively metabolized in the liver through two primary pathways: N-demethylation and ester hydrolysis.[7] The initial metabolic step can be either the removal of a methyl group from the dimethylamino moiety to form the active metabolite, N-monodesmethylthis compound (northis compound), or the hydrolysis of the ester bond.[7] Northis compound can undergo further N-demethylation to form N-didesmethylthis compound.[7] Ester hydrolysis of this compound or its demethylated metabolites leads to the formation of 2-dimethylamino-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[7] These metabolites can also be conjugated with sulfate (B86663) and/or glucuronic acid before excretion.[8] The primary route of excretion for this compound metabolites is through the urine.

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in vivo.

Experimental Protocols

Bioequivalence Study of this compound Formulations

The following protocol is a representative example of a bioequivalence study design for this compound, synthesized from multiple sources.[4][5][9]

1. Study Design:

-

A single-dose, randomized, two-period, two-sequence, crossover design is typically employed.[5][9]

-

A washout period of at least one week separates the two treatment periods.[5]

2. Subjects:

-

Subjects typically undergo a screening process, including a physical examination and laboratory tests, to ensure they meet the inclusion criteria.

3. Drug Administration:

-

Subjects are administered a single oral dose of the test and reference formulations of this compound maleate (B1232345) (e.g., 2 x 100 mg tablets) with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[5]

4. Blood Sampling:

-

Serial blood samples are collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours).[5][10]

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Analytical Method:

-

The concentrations of this compound and/or its major active metabolite, northis compound, in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][11]

6. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-∞, and t½ are calculated from the plasma concentration-time data using non-compartmental methods.

-

Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios (test/reference) for Cmax and AUC, which should fall within the range of 80-125%.[5]

Experimental Workflow for LC-MS/MS Analysis

Caption: A typical experimental workflow for the quantification of this compound and its metabolites in human plasma using LC-MS/MS.[7]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are mediated through a complex interplay with various signaling pathways, primarily involving opioid receptors and ion channels in the gastrointestinal tract.

Interaction with Opioid Receptors

This compound and its active metabolite, northis compound, act as agonists at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors.[12][13] Unlike morphine, which is a pure µ-agonist, this compound exhibits a broader affinity for all three receptor subtypes.[12] This interaction with enkephalinergic pathways is believed to be a key mechanism behind its ability to regulate gastrointestinal motility, both stimulating and inhibiting contractions to normalize bowel function.

Modulation of Ion Channels

This compound's effects on gastrointestinal smooth muscle are also concentration-dependent and involve the modulation of ion channels:

-

At lower concentrations: this compound tends to be excitatory. It inhibits outward potassium currents, leading to membrane depolarization, which can stimulate contractions.[14]

-

At higher concentrations: It exhibits inhibitory or antispasmodic effects. This is primarily due to the potent blockade of L-type calcium channels, which reduces the influx of extracellular calcium necessary for smooth muscle contraction.[14] this compound shows a higher affinity for the inactivated state of these calcium channels.

Signaling Pathway of this compound's Dual Action

Caption: Signaling pathways illustrating the dual, concentration-dependent action of this compound on gastrointestinal smooth muscle.

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are characterized by rapid absorption, extensive first-pass metabolism to its active metabolite northis compound, and a complex mechanism of action involving both opioid receptors and ion channels. This multifaceted profile underpins its clinical efficacy in regulating gastrointestinal motility. A thorough understanding of these processes, supported by robust analytical methodologies, is crucial for the continued development and optimization of therapies for functional gastrointestinal disorders. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. [Pharmacokinetics and bioequivalence of this compound dispersive tablet in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpt.org [ijpt.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg this compound maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. snscourseware.org [snscourseware.org]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics and bioequivalence of two this compound formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Quantitative determination of this compound maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of this compound with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Initial Studies on Trimebutine for Irritable Bowel Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Trimebutine (B1183) for the treatment of Irritable Bowel Syndrome (IBS). It is designed to offer a detailed understanding of the early clinical evidence and the core pharmacological mechanisms of this compound, catering to professionals in the fields of gastroenterology research and drug development. The guide summarizes key quantitative data from initial clinical trials, outlines detailed experimental protocols, and visualizes the complex signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound is a multifaceted agent that modulates gastrointestinal motility and visceral sensitivity. Its mechanism of action is not attributed to a single receptor interaction but rather to its engagement with multiple targets within the enteric nervous system (ENS) and on gastrointestinal smooth muscle.[1][2][3] Initial studies identified its role as an agonist of peripheral opioid receptors (mu, kappa, and delta) and a modulator of gastrointestinal peptide release, such as motilin.[4][5] Furthermore, it has been shown to regulate the activity of multiple ion channels, contributing to its dual effect as both a prokinetic and an antispasmodic agent.[6][7]

Mechanism of Action: Signaling Pathways

This compound exerts its effects on the gastrointestinal tract through several interconnected signaling pathways. Its interaction with peripheral opioid receptors and modulation of ion channels are central to its therapeutic action in IBS.

Opioid Receptor Agonism in the Enteric Nervous System

This compound acts as a weak agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors located on enteric neurons.[1][4][5] Activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release, thereby influencing gut motility and pain perception.

Modulation of Ion Channels in Gastrointestinal Smooth Muscle

This compound directly modulates ion channels in gastrointestinal smooth muscle cells, influencing their contractility. It has been shown to inhibit L-type calcium channels and modulate calcium-activated potassium channels (BKca).[6][7] This dual action contributes to its ability to normalize bowel function in both hypermotility and hypomotility states.

References

- 1. This compound: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

- 6. This compound as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimebutine's Impact on Gut-Brain Axis Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183) is a multifaceted pharmaceutical agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its clinical efficacy is attributed to its complex mechanism of action, which extends beyond simple spasmolytic effects to a broader modulation of the gut-brain axis. This technical guide provides a comprehensive overview of the signaling pathways influenced by this compound, with a focus on its interactions with opioid receptors, ion channels, and the subsequent impact on gastrointestinal motility, visceral sensitivity, and gut hormone release. This document synthesizes preclinical and clinical data, presents detailed experimental protocols for key assays, and visualizes complex biological interactions to serve as a resource for researchers, scientists, and professionals in the field of gastroenterology and drug development.

Introduction

The gut-brain axis is a bidirectional communication network that integrates the functions of the gastrointestinal tract and the central nervous system.[1] This intricate relationship is mediated by a variety of signaling molecules, including neurotransmitters, hormones, and microbial metabolites, which collectively influence gut motility, secretion, and sensation, as well as mood and cognition.[2] Dysregulation of the gut-brain axis is a key pathophysiological feature of functional gastrointestinal disorders (FGIDs) like IBS, which are characterized by chronic abdominal pain, bloating, and altered bowel habits.[3]

This compound has been a cornerstone in the treatment of FGIDs for decades, demonstrating a unique ability to normalize gut function in both hypermotility and hypomotility states.[4][5] This dual effect stems from its complex pharmacology, primarily its action as a weak agonist at peripheral opioid receptors and its modulation of ion channel activity in intestinal smooth muscle.[6][7] This guide delves into the molecular mechanisms underpinning this compound's therapeutic effects, providing a detailed examination of its role as a modulator of gut-brain axis signaling.

Mechanism of Action: A Multi-Target Approach

This compound's therapeutic profile is a result of its engagement with multiple targets within the gastrointestinal tract, leading to a complex and concentration-dependent modulation of gut function.

Opioid Receptor Agonism

This compound and its primary active metabolite, N-desmethylthis compound, act as agonists at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors located on enteric neurons and smooth muscle cells.[5] Unlike classical opioids, this compound exhibits a weak, non-selective agonism, which is crucial for its normalizing effect on gut motility.[8]

-

Low Concentrations: At lower concentrations, this compound's agonism at µ- and δ-opioid receptors on presynaptic adrenergic neurons inhibits the release of norepinephrine. This disinhibition leads to increased acetylcholine (B1216132) release, thereby enhancing intestinal motility.

-

High Concentrations: At higher concentrations, this compound's activity at κ-opioid receptors becomes more prominent, leading to an inhibition of acetylcholine release and a subsequent reduction in smooth muscle contractility.[5]

This dual, concentration-dependent action allows this compound to adapt its effect to the physiological state of the gut, stimulating motility in hypokinetic states and inhibiting it in hyperkinetic conditions.

Ion Channel Modulation

This compound directly influences the excitability of intestinal smooth muscle cells by modulating the activity of key ion channels.[7][9]

-

L-type Calcium Channels: this compound is an inhibitor of voltage-gated L-type calcium channels, which are essential for the influx of extracellular calcium that triggers smooth muscle contraction.[4][10] This blockade is more pronounced at higher concentrations and contributes significantly to its antispasmodic effects.[7][11]

-

Potassium Channels: this compound also inhibits large-conductance calcium-activated potassium (BKca) channels.[10] Inhibition of these channels leads to membrane depolarization, which can enhance muscle contractions at lower concentrations.[11]

The interplay between its effects on calcium and potassium channels underlies this compound's ability to modulate intestinal contractility in a concentration-dependent manner.

Modulation of Visceral Hypersensitivity

Visceral hypersensitivity, a hallmark of IBS, is the perception of pain in response to stimuli that are not normally painful.[12] this compound has been shown to attenuate visceral hypersensitivity through several mechanisms:

-

Opioid Receptor Activation: Agonism at peripheral κ-opioid receptors is particularly effective in reducing visceral pain.[12]

-

Ion Channel Blockade: By blocking sodium channels on visceral afferent nerves, this compound can reduce the transmission of nociceptive signals.[13]

Influence on Gut Hormones and Microbiota

This compound's influence extends to the modulation of gut hormone release. It has been shown to induce the release of motilin, a hormone that stimulates phase III of the migrating motor complex, and to modulate the release of other peptides like gastrin and vasoactive intestinal peptide.[6] There is also emerging evidence suggesting that this compound may influence the composition of the gut microbiota, which could contribute to its therapeutic effects on the gut-brain axis.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's pharmacological activity.

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor Subtype | Kᵢ (µM) | Tissue Source | Reference |

| This compound | Non-selective | 0.18 | Canine Ileum | [8] |

| This compound | µ | - | Guinea-pig brain | |

| δ | - | |||

| κ | No appreciable affinity | |||

| N-desmethylthis compound | µ | - | Guinea-pig brain | - |

| δ | - | |||

| κ | - |

Note: Specific Kᵢ values for each opioid receptor subtype are not consistently reported in the literature. The available data indicates a higher affinity for µ-receptors over κ-receptors.

Table 2: Concentration-Dependent Effects on Ion Channels

| Ion Channel | Effect | This compound Concentration | Tissue/Cell Type | Reference |

| L-type Ca²⁺ | Inhibition | High (30, 100, 300 µM) | Guinea-pig colonic smooth muscle cells | [10] |

| BKca K⁺ | Inhibition | Dose-dependent | Guinea-pig colonic smooth muscle cells | [10] |

| Na⁺ | Inhibition (IC₅₀) | 8.4 µM | - | [9] |

Table 3: Dose-Response in Visceral Hypersensitivity Models

| Animal Model | Effect | This compound Dose | Reference |

| Mouse (Colorectal Distension) | Reduced nociceptive response | Dose-dependent | |

| Rat (Post-colitis) | Attenuated visceral hyperalgesia | 5-10 mg/kg (i.p.) | [13] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.

Guinea Pig Ileum Preparation for Opioid Activity

Objective: To assess the effect of this compound on opioid receptor-mediated inhibition of smooth muscle contraction.

Materials:

-

Male guinea pigs (250-350 g)

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

Organ bath with an isometric force transducer

-

Stimulator for electrical field stimulation (EFS)

-

This compound, opioid agonists (e.g., morphine), and antagonists (e.g., naloxone)

Procedure:

-

Humanely euthanize the guinea pig and excise a segment of the terminal ileum.

-

Gently flush the lumen with Tyrode's solution to remove contents.

-

Prepare a longitudinal muscle-myenteric plexus (LMMP) strip (approximately 1.5 cm long).

-

Suspend the LMMP strip in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Apply an initial tension of 1 g and allow the preparation to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Induce twitch contractions using EFS (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse duration, supramaximal voltage).

-

Once stable twitch responses are obtained, add cumulative concentrations of this compound to the organ bath and record the inhibition of the twitch response.

-

To determine the involvement of opioid receptors, pre-incubate the preparation with an opioid antagonist (e.g., naloxone) before adding this compound.

Colorectal Distension (CRD) in Mice for Visceral Pain

Objective: To evaluate the analgesic effect of this compound on visceral pain.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Distension balloon (e.g., made from a small latex balloon attached to a fine catheter)

-

Pressure transducer and data acquisition system

-

This compound or vehicle control

Procedure:

-

Lightly anesthetize the mouse (e.g., with isoflurane).

-

Insert the lubricated balloon catheter into the colorectum (e.g., 1 cm from the anus).

-

Allow the mouse to recover from anesthesia in a restraint cage.

-

Administer this compound or vehicle (e.g., orally or intraperitoneally) at a predetermined time before CRD.

-

Perform graded CRD by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period between distensions.

-

Record the visceromotor response (VMR), typically quantified as the abdominal withdrawal reflex (AWR) score or by measuring the electromyographic (EMG) activity of the abdominal muscles.

-

Compare the VMR between the this compound-treated and vehicle-treated groups.

Gastrointestinal Motility (Charcoal Meal) Assay in Rats

Objective: To assess the effect of this compound on gastrointestinal transit.

Materials:

-

Male Wistar rats (180-220 g)

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

-

This compound or vehicle control

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle orally.

-

After a set time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 1.5 mL per rat).

-

After another set time (e.g., 20-30 minutes), humanely euthanize the rats.

-

Carefully dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pylorus.

-

Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound's agonism at opioid receptors activates inhibitory G-proteins.

Caption: Concentration-dependent modulation of ion channels by this compound.

Caption: Overview of this compound's impact on the gut-brain axis.

Conclusion

This compound's clinical effectiveness in functional gastrointestinal disorders is underpinned by its sophisticated and multi-targeted mechanism of action within the gut-brain axis. Its ability to act as a weak, non-selective opioid agonist, coupled with its concentration-dependent modulation of key ion channels, allows for a unique homeostatic regulation of gastrointestinal function. Furthermore, its influence on visceral sensitivity and emerging connections to gut hormone signaling and the microbiome highlight its broad impact on gut-brain communication. A thorough understanding of these intricate signaling pathways is paramount for the continued development of targeted therapies for functional gastrointestinal disorders. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of the gut-brain axis and to optimize the therapeutic use of agents like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Effects of this compound maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. The opioid receptor selectivity for this compound in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel orally administered this compound compound (GIC-1001) is anti-nociceptive and features peripheral opioid agonistic activity and Hydrogen Sulphide-releasing capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Trimebutine's Anticholinergic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract